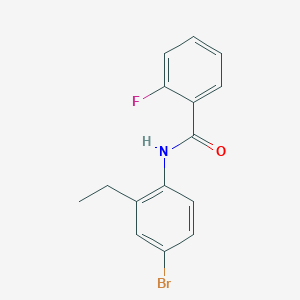

![molecular formula C20H19N3O2 B4616897 2-(3-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4616897.png)

2-(3-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile

説明

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation or Michael addition reactions. For example, phenylacetonitrile can undergo Michael addition to acrylonitrile groups, producing novel conjugated compounds with good yield. This method has been used to synthesize compounds with structural similarities, indicating potential pathways for synthesizing 2-(3-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile (Percino et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by techniques such as FT-IR, UV-vis, NMR spectroscopy, and X-ray crystallography. These techniques help in understanding the ground state geometry, electronic transitions, and isometric chemical shifts. For example, the synthesis and structure analysis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate revealed insights into hydrogen bonding and C-H…π interactions, which are crucial for understanding the molecular geometry (Khan et al., 2013).

Chemical Reactions and Properties

The chemical behavior of related compounds can provide insights into their reactivity and potential applications. For instance, studies on Michael addition of phenylacetonitrile to acrylonitrile groups have highlighted the structural versatility and reactivity of such compounds, indicating a wide range of possible chemical transformations (Percino et al., 2014).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are essential for understanding the compound's behavior in different environments. For example, the optical, electrical, and photovoltaic properties of thin films of related compounds have been studied, showing variations in properties like bandgap and conductivity with film thickness, indicating the importance of physical form in determining functional characteristics (El-Menyawy et al., 2013).

科学的研究の応用

Polymerization and Material Science Applications

One significant area of application for acrylonitrile derivatives is in the field of polymer science. Benoit et al. (1999) investigated novel alkoxyamines for "living" free radical polymerizations, demonstrating their pivotal role in mediating controlled polymerization of various vinyl monomers. This study highlights the potential of acrylonitrile derivatives in creating block and random copolymers with precise molecular weights and low polydispersities, indicating their utility in designing advanced polymeric materials (Benoit, Chaplinski, Braslau, & Hawker, 1999).

Optical and Electronic Applications

Acrylonitrile derivatives have also found applications in the development of optoelectronic devices. El-Menyawy et al. (2013) focused on the optical, electrical, and photovoltaic properties of thin films made from acrylonitrile derivatives. Their research revealed that these materials exhibit semiconductor behavior and could be used in the fabrication of heterojunction solar cells, showcasing the potential of acrylonitrile derivatives in renewable energy technologies (El-Menyawy, Elagamey, Elgogary, & El-Enein, 2013).

Chemical Synthesis and Catalysis

Another research focus is the catalytic and synthetic applications of acrylonitrile derivatives. Parveen et al. (2014) conducted stereoselective synthesis of Z-acrylonitrile derivatives, exploring their utility in catalysis and as acetylcholinesterase inhibitors. This study not only emphasizes the synthetic versatility of acrylonitrile derivatives but also their potential in catalytic processes and biological applications (Parveen, Malla, Alam, Ahmad, & Rafiq, 2014).

Environmental and Sensing Applications

Wang et al. (2015) developed a fluorescent probe based on a cyanostilbene derivative of acrylonitrile for the quantitative detection of mercury ions (Hg2+), leveraging the aggregation-induced emission features of the compound. This research underlines the potential of acrylonitrile derivatives in environmental monitoring and the development of sensitive detection systems for heavy metals (Wang, Yang, Yu, Xue, Hu, Fan, & Dong, 2015).

特性

IUPAC Name |

(E)-2-(3-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c21-15-18(17-5-4-6-20(14-17)23(24)25)13-16-7-9-19(10-8-16)22-11-2-1-3-12-22/h4-10,13-14H,1-3,11-12H2/b18-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUJPEQUIINXIE-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4616816.png)

![2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4616821.png)

![2'-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4616824.png)

![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4616829.png)

![2-[4-(1-naphthyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4616843.png)

![methyl 10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616857.png)

![N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)

![4-({5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4616881.png)

![N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616888.png)

![4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4616924.png)